H-Gamma-Glu-Gln-OH
Overview
Description
Gamma-Glutamylglutamine is a dipeptide composed of gamma-glutamyl and glutamine. It is a derivative of glutamine, an amino acid that plays a crucial role in various metabolic processes. Gamma-Glutamylglutamine is known for its stability and enhanced solubility compared to glutamine, making it a valuable compound in scientific research and industrial applications .
Preparation Methods
Gamma-Glutamylglutamine can be synthesized enzymatically using gamma-glutamyltranspeptidase from Escherichia coli. The optimal reaction conditions for the synthesis include using 250 mM L-glutamine and 1.1 U gamma-glutamyltranspeptidase per milliliter at pH 10.5 and 37°C for 7 hours. This method yields a conversion rate of 88% . Industrial production methods may involve similar enzymatic processes, scaled up to meet production demands.
Chemical Reactions Analysis
Gamma-Glutamylglutamine undergoes various chemical reactions, including hydrolysis and transpeptidation. Gamma-glutamyltranspeptidase catalyzes the hydrolysis of gamma-glutamyl bonds, transferring the gamma-glutamyl group to amino acids or short peptides . Common reagents used in these reactions include gamma-glutamyltranspeptidase and substrates like glutamine. The major products formed from these reactions are gamma-glutamyl derivatives and free amino acids .
Scientific Research Applications
Gamma-Glutamylglutamine has numerous applications in scientific research. In chemistry, it is used to study enzyme kinetics and mechanisms, particularly those involving gamma-glutamyltranspeptidase. In biology and medicine, it is utilized to investigate glutamine metabolism and its role in various physiological processes, including antioxidant defense, detoxification, and inflammation . Additionally, H-Gamma-Glu-Gln-OH is explored for its potential therapeutic benefits in conditions such as Parkinson’s disease and diabetes .
Mechanism of Action
The mechanism of action of H-Gamma-Glu-Gln-OH involves its interaction with gamma-glutamyltranspeptidase. The enzyme catalyzes the transfer of the gamma-glutamyl group from this compound to other amino acids or peptides, forming new gamma-glutamyl compounds . This process plays a critical role in glutathione metabolism, contributing to antioxidant defense and detoxification .
Comparison with Similar Compounds
Gamma-Glutamylglutamine is unique compared to other similar compounds due to its stability and enhanced solubility. Similar compounds include gamma-glutamylcysteine and gamma-glutamylglycine, which also participate in gamma-glutamyl transfer reactions but differ in their specific amino acid components and properties . Gamma-Glutamylglutamine’s stability makes it particularly valuable for research and industrial applications where other gamma-glutamyl compounds may be less effective .
Properties
IUPAC Name |
(2S)-2-amino-5-[[(1S)-4-amino-1-carboxy-4-oxobutyl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O6/c11-5(9(16)17)1-4-8(15)13-6(10(18)19)2-3-7(12)14/h5-6H,1-4,11H2,(H2,12,14)(H,13,15)(H,16,17)(H,18,19)/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFYFLXEJFQWMU-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CCC(=O)N)C(=O)O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N[C@@H](CCC(=O)N)C(=O)O)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30163415 | |
Record name | gamma-L-Glutamyl-L-glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30163415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N2-gamma-Glutamylglutamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011738 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
10148-81-9, 1466-50-8 | |
Record name | γ-Glutamylglutamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10148-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | gamma-Glutamylglutamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001466508 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | gamma-L-Glutamyl-L-glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30163415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N2-gamma-Glutamylglutamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011738 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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